molecular formula C21H24N2O2 B2923369 1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone CAS No. 866049-15-2

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone

Cat. No.: B2923369
CAS No.: 866049-15-2
M. Wt: 336.435
InChI Key: XFGAVBLXVPVPTH-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methylphenyl group, a morpholinomethyl group, and a phenyl group attached to an azetanone ring. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetanone Ring: The azetanone ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Methylphenyl Group: This step involves the attachment of the 4-methylphenyl group to the azetanone ring via a substitution reaction.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group is introduced through a nucleophilic substitution reaction, where morpholine acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-azetanone: Lacks the morpholinomethyl group, resulting in different chemical properties and reactivity.

    3-(Morpholinomethyl)-4-phenyl-2-azetanone: Lacks the 4-methylphenyl group, affecting its biological activity and applications.

Uniqueness

1-(4-Methylphenyl)-3-(morpholinomethyl)-4-phenyl-2-azetanone is unique due to the presence of both the 4-methylphenyl and morpholinomethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(morpholin-4-ylmethyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-7-9-18(10-8-16)23-20(17-5-3-2-4-6-17)19(21(23)24)15-22-11-13-25-14-12-22/h2-10,19-20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGAVBLXVPVPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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